Vendor LogP Calculation Discrepancy
Two independent vendor sources report different calculated LogP values for 4-((O-tolyloxy)methyl)benzamide. Fluorochem reports LogP = 2.90 (method unspecified) , whereas Leyan and Chemscene both report LogP = 2.67 . For the meta-isomeric comparator 3-((M-tolyloxy)methyl)benzamide, Leyan and Chemscene report an identical LogP of 2.67 , meaning that within the same computational framework, the para (target) and meta isomers are calculated to have identical lipophilicity, while the Fluorochem-derived value suggests a 0.23 LogP unit difference that may arise from algorithmic divergence. This 0.23 LogP gap corresponds to a theoretical ~1.7-fold difference in octanol-water partition coefficient, sufficient to alter predicted membrane permeability rankings in drug discovery screening cascades.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / clogP) |
|---|---|
| Target Compound Data | LogP = 2.90 (Fluorochem) or LogP = 2.67 (Leyan / Chemscene) |
| Comparator Or Baseline | 3-((M-tolyloxy)methyl)benzamide: LogP = 2.67 (Leyan / Chemscene, same method as target from those vendors); 4-((O-tolyloxy)methyl)benzamide via Fluorochem: LogP = 2.90 |
| Quantified Difference | ΔLogP = +0.23 (Fluorochem target vs. Leyan/Chemscene target and meta isomer); ΔLogP = 0.00 (Leyan/Chemscene target vs. meta isomer within same platform) |
| Conditions | In silico calculation; Fluorochem computational method not disclosed; Leyan and Chemscene use the same computational chemistry engine for TPSA/LogP estimation |
Why This Matters
Procurement from a single vendor or cross-referencing both LogP values is essential for consistent computational ADME modeling, as a 0.23 LogP variance can shift a compound across lead-likeness thresholds in drug discovery pipelines.
